molecular formula C21H11F5O3 B1301036 9-Fluorenylmethyl pentafluorophenyl carbonate CAS No. 88744-04-1

9-Fluorenylmethyl pentafluorophenyl carbonate

Cat. No. B1301036
CAS RN: 88744-04-1
M. Wt: 406.3 g/mol
InChI Key: CBBKZVZOEBSFQX-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl pentafluorophenyl carbonate (FMPC) is a chemical compound used in various synthetic applications, including the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, which are integral in peptide synthesis . It is also employed as a fluorescent labeling agent for amino acids, enhancing the detection and quantification of these biomolecules . FMPC is known for its versatility and efficiency in organic synthesis, making it a valuable reagent in the field of synthetic chemistry.

Synthesis Analysis

The synthesis of FMPC involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) as a reagent for the generation of active esters of protected amino acids . This method is straightforward, rapid, and yields products with good optical purity. Additionally, FMPC can be synthesized on a gram to kilogram scale through a high-yielding step that is easy to handle and store . The active pentafluorophenyl ester group of FMPC is particularly reactive towards nucleophiles, allowing for the creation of functionalized cyclic carbonates with a wide range of functionalities .

Molecular Structure Analysis

The molecular structure of FMPC, with the molecular formula C21H11F5O3 and a molecular weight of 406.305, is characterized by a fluorenylmethyl group attached to a pentafluorophenyl carbonate . The fluorene moiety is a polycyclic aromatic hydrocarbon that can influence the electronic properties of the compound, as seen in studies of fluorenyl derivatives . The pentafluorophenyl group is highly electronegative due to the presence of fluorine atoms, which can affect the reactivity and stability of the carbonate ester.

Chemical Reactions Analysis

FMPC is reactive towards various nucleophiles, including alcohols and amines, facilitating the synthesis of a diverse array of functionalized cyclic carbonates . It has been used to introduce protecting groups into hydroxyamino acids, demonstrating its utility in modifying the reactivity of amino acids for subsequent chemical transformations . The compound's reactivity is also showcased in the fluorometric determination of D-penicillamine, where FMPC acts as a fluorescent labeling agent .

Physical and Chemical Properties Analysis

FMPC is a white crystalline solid with a melting point range of 84-86°C. It is soluble in organic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), and acetone, but only slightly soluble in n-hexane . The compound should be handled with care, as bottles containing FMPC may develop pressure upon prolonged storage. It is also sensitive to moisture and heat, necessitating careful storage conditions to maintain its stability and reactivity .

Scientific Research Applications

1. Synthesis of Derivatives

9-Fluorenylmethyl pentafluorophenyl carbonate is utilized in synthesizing various derivatives. Paquet (1982) explored its use in introducing amine protecting groups into hydroxyamino acids, demonstrating its efficiency in creating derivatives of hydroxyamino acids and their esters in high yields (Paquet, 1982).

2. Fluorometric Analysis

This compound has been employed in fluorometric methods, such as determining D-penicillamine. Byeon, Choi, and Yoo (1990) developed a sensitive fluorometric method using 9-fluorenylmethyl pentafluorophenyl carbonate as a fluorescent labeling agent, highlighting its utility in spectrofluorometric analysis (Byeon et al., 1990).

3. Peptide Synthesis

It is also significant in peptide synthesis. Tantry and Babu (2003, 2004, 2006) described its effectiveness in synthesizing active esters of amino acids, useful in peptide synthesis. Their research underlines its simplicity, efficiency, and the high yield and optical purity of the compounds made (Tantry & Babu, 2003), (Tantry & Babu, 2004), (Tantry & Babu, 2006).

4. Synthesis of Novel Polyimides

Its role extends to the synthesis of novel polyimides. Zhang et al. (2010) investigated the preparation of new polyimides involving 9-fluorenylmethyl pentafluorophenyl carbonate, highlighting the organosolubility, optical transparency, and thermal stability of the resulting materials (Zhang et al., 2010).

5. Glycopeptide Synthesis

In the field of glycopeptide synthesis, Meldal and Jensen (1990) noted its use in the solid-phase assembly of glycopeptides, emphasizing its stability to glycosylation conditions (Meldal & Jensen, 1990).

6. Sensor Development

It has been applied in sensor technology. Zhang et al. (2019) developed a colorimetric sensor using a derivative of 9-fluorenylmethyl pentafluorophenyl carbonate for the selective detection of specific ions (Zhang et al., 2019).

Safety And Hazards

The safety data sheet indicates that 9-Fluorenylmethyl pentafluorophenyl carbonate should be stored under inert gas and away from heat and sources of ignition . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this chemical .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBKZVZOEBSFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369789
Record name 9-Fluorenylmethyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenylmethyl pentafluorophenyl carbonate

CAS RN

88744-04-1
Record name 9-Fluorenylmethyl pentafluorophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
SY Byeon, JK Choi, GS Yoo - Journal of Pharmaceutical …, 1990 - koreascience.kr
… A sensitive fluorometric method using 9-fluorenylmethyl pentafluorophenyl carbonate (FMPC) as the fluorescent labeling agent was developed to determine D-penicillamine (D-PA). …
Number of citations: 6 koreascience.kr
I Schon, L Kisfaludy - Synthesis (Stuttgart), 1986 - pascal-francis.inist.fr
9-fluorenylmethyl pentafluorophenyl carbonate as a useful reagent for the preparation of N-9-fluorenylmethyloxycarbonylamino acids and their pentafluorophenyl esters … 9-fluorenylmethyl pentafluorophenyl carbonate …
Number of citations: 42 pascal-francis.inist.fr
I Schön, L Kisfaludy - Synthesis, 1986 - thieme-connect.com
9-Fluorenylmethyl pentafluorophenyl carbonate is a useful reagent for the efficient, side reaction-free introduction of N-9-fluorenylmethyloxycarbonyl protecting group into amino acids …
Number of citations: 30 www.thieme-connect.com
N Korol, M Slivka - 2021 - dspace.uzhnu.edu.ua
… and the t-butyl ester protecting groups were cleaved by treatment with TFA before selective deprotection of the amino function using 9-fluorenylmethyl pentafluorophenyl carbonate (…
Number of citations: 0 dspace.uzhnu.edu.ua
X Hao, N Korol, M Slivka - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 88744‐04‐1 ] C 21 H 11 F 5 O 3 (MW 406.305) InChI = 1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,…
Number of citations: 2 onlinelibrary.wiley.com
R Ramapanicker, NBR Baig, K De… - Journal of Peptide …, 2009 - Wiley Online Library
… Suto and Gayo had used FmocOPfp (9-fluorenylmethyl pentafluorophenyl carbonate) for the simultaneous protection and activation of anthranilic acid (6), but required 6 equiv of the …
Number of citations: 9 onlinelibrary.wiley.com
A Akemi Ooka, RL Garrell - Biopolymers: Original Research on …, 2000 - Wiley Online Library
… tert- Butyldimethylsilyl chloride (TBDMS-Cl, 97%), 9-fluorenylmethyl pentafluorophenyl carbonate (Fmoc-Opfp carbonate, 98%), and 1,3-dicyclohexylcarbodiimide (DCC, 99%) were …
Number of citations: 162 onlinelibrary.wiley.com
S Hou, J Hu, X Liang, D Zhang, B Tan - Journal of Materials Chemistry …, 2022 - pubs.rsc.org
… 9-Fluorenylmethyl pentafluorophenyl carbonate (FPC), 9-fluorenylmethyle 1-benzotriazolyl carbonate (FBC), and 9-fluorenylmethyl succinimidyl carbonate (FSC) were purchased from …
Number of citations: 4 pubs.rsc.org
K Zhang, J Wang, Z Sun, DH Nguyen, F Schweizer - Synlett, 2007 - thieme-connect.com
… This was achieved by catalytic hydrogenation followed by selective protection of the amino function using 9-fluorenylmethyl pentafluorophenyl carbonate (FmocOPfp) to produce 16 in …
Number of citations: 5 www.thieme-connect.com
A Paquet - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
9-Fluorenylmethyl succinimidyl, pentachlorophenyl, and benzotriazole-1-yl carbonates were prepared and their reactivity with L-serine and L-serine benzyl ester was compared. The …
Number of citations: 283 cdnsciencepub.com

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